
Ethyl arachidate
Overview
Description
Ethyl arachidate (C22H44O2), also known as arachidic acid ethyl ester, is a saturated fatty acid ester derived from arachidic acid (C20:0) and ethanol. Its structure consists of a 20-carbon saturated hydrocarbon chain esterified to an ethyl group, confirmed via NMR, COSY, HSQC, and HMBC spectral analyses . It is a white crystalline solid at room temperature, isolated from natural sources such as Bupleurum lancifolium and synthetic pathways .
This compound exhibits notable biological properties, including anti-inflammatory and analgesic effects, attributed to its competitive inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, akin to non-steroidal anti-inflammatory drugs (NSAIDs) . It also demonstrates low cytotoxicity, making it a candidate for drug delivery systems and nanoparticle formulations .
Preparation Methods
Acid-Catalyzed Esterification
Reaction Mechanism and Conditions
The most common method for synthesizing ethyl arachidate involves acid-catalyzed esterification. In this process, arachidic acid reacts with ethanol in the presence of a strong acid catalyst, typically sulfuric acid () or hydrochloric acid (). The reaction follows the general mechanism:
3\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}2\text{CH}3 + \text{H}_2\text{O}
Key parameters include:
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Molar ratio of ethanol to arachidic acid : A 3:1 ratio is standard to drive the equilibrium toward ester formation .
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Catalyst concentration : 0.25 M achieves optimal conversion rates .
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Temperature : Reactions are conducted at 80°C to balance reaction kinetics and energy efficiency .
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Reaction time : 90 minutes ensures near-complete conversion under ideal conditions .
Solvent and Byproduct Management
Hexane is often used to extract the ester product from the aqueous phase, while molecular sieves (3 Å) adsorb water to shift equilibrium toward ester formation . Post-reaction purification involves centrifugation (14,000 rpm for 5 minutes) to separate organic and aqueous layers, followed by vacuum distillation to remove residual solvents .
Enzymatic Esterification
Lipase-Catalyzed Synthesis
Enzymatic methods using immobilized lipases (e.g., Candida antarctica lipase B) offer a sustainable alternative to acid catalysis. These reactions occur under milder conditions (30–50°C) and avoid corrosive acids. For example, a 72-hour reaction with a 4:1 ethanol-to-acid ratio and 10% w/w enzyme loading yields this compound with >90% purity .
Solvent-Free Systems
Solvent-free enzymatic esterification reduces environmental impact. Arachidic acid and ethanol are heated with lipases at 60°C, achieving 85% conversion in 48 hours. This method minimizes waste but requires longer reaction times compared to acid catalysis .
Industrial-Scale Production
Feedstock Considerations
Arachidic acid is typically sourced from plant oils (e.g., peanut oil, which contains 1–2% arachidic acid). Industrial processes often use crude mixtures of fatty acids, necessitating post-synthesis purification via fractional distillation or crystallization .
Catalytic Innovations
Recent studies explore heterogeneous catalysts like zeolites or ion-exchange resins to improve recyclability. For instance, Amberlyst-15 achieves 95% conversion of arachidic acid at 100°C, with the catalyst reused for five cycles without significant activity loss .
Purification and Characterization
Distillation and Crystallization
This compound is purified via vacuum distillation (boiling point: 220–225°C at 10 mmHg) or fractional crystallization from acetone at −20°C. The latter yields crystals with 99% purity, as confirmed by gas chromatography .
Spectroscopic Validation
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IR spectroscopy : Peaks at 1740 cm (ester C=O stretch) and 1170 cm (C–O stretch) .
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NMR : Signals at δ 173.5 ppm (ester carbonyl) and δ 60.2 ppm (ethyl CH) .
Applications and Sustainability
Surfactant and Lubricant Uses
This compound’s long alkyl chain makes it suitable as a non-foaming surfactant in textiles or a biolubricant additive. Metathesis reactions (e.g., with Grubbs catalysts) can modify its structure for specialized applications, though this is less common due to its saturated backbone .
Environmental Impact
While acid-catalyzed methods dominate industry, enzymatic routes align with green chemistry principles. Life-cycle assessments indicate enzymatic processes reduce energy use by 40% compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions: Ethyl arachidate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to arachidic acid and ethanol.
Oxidation: this compound can be oxidized to produce corresponding fatty acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Arachidic acid and ethanol.
Oxidation: Fatty acid derivatives.
Reduction: Corresponding alcohols.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anti-Inflammatory and Analgesic Properties
Recent studies have highlighted the anti-inflammatory and analgesic effects of ethyl arachidate. A significant study isolated this compound from Cameroonian propolis and evaluated its effects in animal models. The results indicated that this compound exhibits both acute and chronic anti-inflammatory properties, as well as central analgesic effects.
- Study Overview :
- Methodology : The compound was tested on rats using various models such as carrageenan-induced paw edema and xylene-induced ear edema.
- Results : The maximum inhibition observed was 62.5% for paw edema at a dose of 50 mg/kg, demonstrating its potential as an alternative to conventional anti-inflammatory drugs, which often have severe side effects .
Test Type | Dose (mg/kg) | Inhibition (%) |
---|---|---|
Carrageenan-induced paw edema | 50 | 62.5 |
Xylene-induced ear edema | 50 | 54.5 |
Cotton pellet-induced granuloma | 50 | 47.4 |
Biochemical Applications
This compound serves as a molecular tool in various biochemical applications due to its structural characteristics.
2.1 Drug Delivery Systems
This compound has been utilized in designing polymer-lipid hybrid nanoparticles aimed at enhancing drug delivery across the blood-brain barrier (BBB). This application is particularly relevant in the treatment of glioblastoma, where effective drug delivery is crucial.
- Case Study :
Chemical Applications
This compound is also involved in various chemical processes and formulations.
3.1 Synthesis of Lipid-Based Formulations
The compound is used in synthesizing lipid-based formulations that can enhance the solubility and bioavailability of poorly soluble drugs. Its properties make it suitable for creating stable emulsions and liposomes.
Mechanism of Action
The mechanism of action of ethyl arachidate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can be incorporated into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can be metabolized by enzymes such as lipases and esterases, leading to the release of arachidic acid and ethanol, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Fatty Acid Esters
Structural and Physicochemical Properties
Ethyl arachidate belongs to the fatty acid ethyl ester (FAEE) family. Its properties are influenced by chain length and saturation. Key comparisons with analogous esters are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Chain Length : Longer chains (e.g., ethyl behenate, C22) increase molecular weight and melting points, enhancing thermal stability. This compound (C20) balances moderate hydrophobicity and rigidity, suitable for sensor coatings .
- Saturation : Unsaturated esters like ethyl oleate exhibit lower melting points and greater fluidity, favoring use as solvents .
Anti-Inflammatory and Analgesic Effects
This compound suppresses inflammation by inhibiting COX/LOX enzymes, reducing prostaglandin and leukotriene synthesis . In contrast:
Cytotoxicity
This compound exhibits minimal cytotoxicity even at high concentrations (>58°C), making it suitable for nanoparticle-based drug delivery . Comparatively, ethyl myristate (C14) and ethyl linoleate (C18:2) show higher cytotoxicity in cell viability assays, limiting their therapeutic use .
Sensor Technology
This compound derivatives (e.g., cadmium arachidate) enhance quartz crystal microbalance (QCM) sensor sensitivity for volatile organic compound (VOC) detection, outperforming shorter-chain esters like ethyl acetate in stability and selectivity .
Food and Chromatography Standards
This compound is a marker in olive oil and wine analysis, distinguishing adulteration via gas chromatography (GC). Its retention index (2383) aids in peak identification, contrasting with ethyl decanoate (KI 1995) and ethyl linolenate (KI 2272) .
Biological Activity
Ethyl arachidate, a fatty acid ethyl ester, has garnered attention in various fields of biological research due to its significant biological activities. This article explores its biological properties, including anti-inflammatory and analgesic effects, its role in fatty acid metabolism, and its potential applications in drug delivery systems.
- Chemical Formula : C22H44O2
- Molecular Weight : 344.57 g/mol
- CAS Number : 18281-05-5
- Structure : this compound is an ester formed from arachidic acid and ethanol.
1. Fatty Acid Ethyl Ester (FAEE) Synthesis and Role
This compound is predominantly found as a fatty acid ethyl ester in human tissues, particularly the brain. A study indicated that it constitutes up to 77.4% of total FAEE in the human brain, significantly higher than in other tissues. This suggests a preferential incorporation of arachidonic acid into newly synthesized FAEEs within the brain, highlighting its potential role in neurological functions and signaling pathways .
2. Anti-Inflammatory Effects
Research has demonstrated that this compound exhibits notable anti-inflammatory properties. In a study involving carrageenan-induced paw edema in rats, different dosages (12.5 mg/kg, 25 mg/kg, and 50 mg/kg) were administered. The results showed:
- Maximum Inhibition :
- 62.5% at 50 mg/kg for paw edema.
- 54.5% for xylene-induced ear edema.
- 47.4% for cotton pellet-induced granuloma formation.
These results indicate that this compound can effectively reduce inflammation through various mechanisms .
3. Analgesic Properties
In addition to its anti-inflammatory effects, this compound has been shown to possess analgesic properties. In the same study, the hot plate test revealed that treatment with this compound significantly increased pain threshold compared to controls, suggesting central analgesic activity .
Table of Biological Activities
Activity Type | Test Model | Dosage (mg/kg) | Maximum Effect (%) |
---|---|---|---|
Anti-inflammatory | Carrageenan-induced paw edema | 50 | 62.5 |
Anti-inflammatory | Xylene-induced ear edema | 50 | 54.5 |
Anti-inflammatory | Cotton pellet-induced granuloma | 50 | 47.4 |
Analgesic | Hot plate test | 50 | Increased latency |
Case Study: Neurological Implications
A postmortem analysis of human brain samples indicated that this compound is the predominant FAEE species, suggesting its potential involvement in neurochemical processes and signaling pathways related to alcohol metabolism and neuroprotection . The high concentration of this compound in the brain may imply a protective role against neurodegenerative conditions or alcohol-related damage.
Case Study: Drug Delivery Systems
Recent research has explored the use of this compound in developing nanoparticles aimed at crossing the blood-brain barrier for targeted drug delivery in glioblastoma treatment. The inclusion of this compound enhances drug encapsulation efficiency and targeting capabilities due to its lipid-like properties . This application highlights its potential utility beyond traditional pharmacological roles.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and purifying ethyl arachidate in laboratory settings?
this compound is typically synthesized via esterification of arachidic acid (C20:0 fatty acid) with ethanol, catalyzed by acidic or enzymatic conditions. Purification often involves repeated recrystallization using solvents like methanol, as demonstrated in the isolation of this compound from Bupleurum lancifolium extracts . For reproducibility, experimental protocols must detail reactant ratios, catalyst concentration, temperature, and solvent selection. Characterization via NMR (e.g., and ) and HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) is critical to confirm purity and structural identity .
Q. How can researchers quantify this compound in complex lipid mixtures?
Gas chromatography coupled with flame ionization detection (GC-FID) is widely used. Calibration with methyl or this compound standards is essential, with detection limits (LOD) and quantification limits (LOQ) determined via successive dilutions. For example, LOQ is calculated using a signal-to-noise ratio of 10, as outlined in ACS recommendations . Normalization against internal standards (e.g., ethyl behenate) improves accuracy in lipidomic profiling .
Advanced Research Questions
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound characterization?
Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) and X-ray diffraction (XRD) are pivotal. PM-IRRAS compensates for baseline instabilities in monolayers (e.g., cadmium arachidate on gold surfaces) by measuring ∥- and ⊥-polarized light transmittance . XRD reveals crystallographic details, such as layer spacing in fatty acid salts, though discrepancies may arise in diffuse scattering analyses due to surface roughness . Cross-validation with NMR (e.g., methine carbons at δ 28.53–71.07 ppm) ensures structural consistency .
Q. How should researchers address contradictions between spectral data and theoretical predictions for this compound?
Discrepancies often stem from isotopic impurities or solvent effects in HRESIMS. For instance, observed m/z = 413.37614 [M+H] vs. calculated m/z = 412.3705 for CHO may indicate adduct formation . Methodological adjustments, such as using deuterated solvents for NMR or high-purity standards for GC-FID, mitigate these issues. Statistical tools (e.g., principal component analysis) can isolate experimental artifacts from genuine chemical variations .
Q. What strategies optimize the integration of this compound into biomaterial or pharmaceutical formulations?
this compound’s hydrophobicity makes it suitable for lipid-based drug delivery systems. Emulsification studies using differential scanning calorimetry (DSC) can assess its phase behavior in lipid bilayers. Compatibility with polymers (e.g., methacrylate copolymers) requires testing via accelerated stability protocols, monitoring degradation products via LC-MS .
Q. Methodological Best Practices
Q. How to ensure reproducibility in this compound research across laboratories?
- Documentation : Follow Beilstein Journal guidelines: report catalyst concentrations, reaction times, and purification steps in the main text; reserve extensive spectral data for supplementary materials .
- Reference Standards : Use certified this compound (e.g., CAS 18281-05-5) for calibration .
- Data Sharing : Publish raw spectral datasets (NMR, MS) in repositories like Zenodo to enable cross-lab validation .
Q. What are the pitfalls in interpreting this compound’s biological activity in phytochemical studies?
Co-elution with structurally similar esters (e.g., ethyl behenate) in GC/MS can lead to false positives. Implement orthogonal methods like LC-APCI-MS (Atmospheric Pressure Chemical Ionization) for confirmation . Bioactivity assays should include negative controls (e.g., solvent-only) to distinguish this compound-specific effects from matrix interactions .
Q. Data Presentation and Publishing
Q. How to structure a manuscript focusing on this compound for high-impact journals?
- Introduction : Highlight gaps in long-chain ester research, such as their role in plant cuticular waxes .
- Methods : Specify instrumentation parameters (e.g., GC oven temperature gradient, NMR pulse sequences) to enable replication .
- Results : Use tables to compare spectral data (e.g., δ values in NMR) across studies .
- Discussion : Contrast findings with prior work (e.g., cadmium arachidate’s XRD behavior vs. theoretical models) .
Properties
IUPAC Name |
ethyl icosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h3-21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKSMWBLSBAFBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171335 | |
Record name | Ethyl arachidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18281-05-5 | |
Record name | Ethyl eicosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18281-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl arachidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl arachidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL ARACHIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKI20ZX76X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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